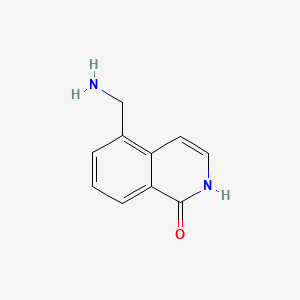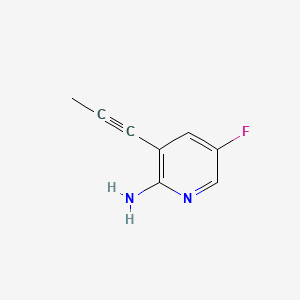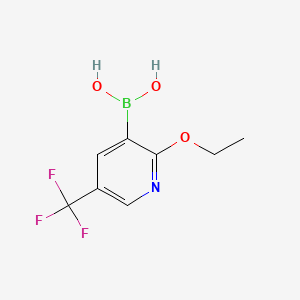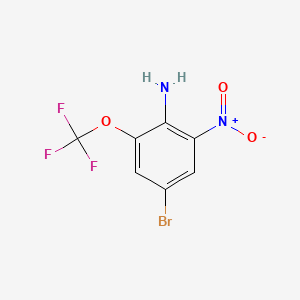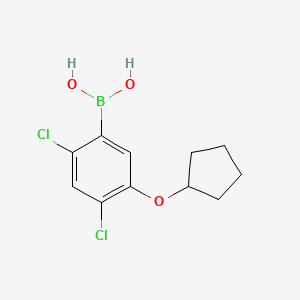
2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid is an organic compound with the molecular formula C11H13BCl2O3 and a molecular weight of 274.94 g/mol . This compound is characterized by the presence of boronic acid functionality, which is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Applications De Recherche Scientifique
2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, which may serve as potential drug candidates or biochemical probes.
Medicine: Research into boronic acid derivatives has shown potential in developing therapeutic agents, particularly in cancer treatment and enzyme inhibition.
Méthodes De Préparation
The synthesis of 2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid typically involves the reaction of 2,4-dichloro-5-(cyclopentyloxy)phenylboronic ester with a suitable boronic acid derivative under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformation.
Analyse Des Réactions Chimiques
2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions may convert the boronic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Suzuki-Miyaura Coupling: This is a prominent reaction where the boronic acid group reacts with halides or triflates in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This interaction is crucial in catalytic processes, such as the Suzuki-Miyaura coupling, where the compound acts as a key intermediate in the formation of biaryl products .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in similar coupling reactions.
4-Chlorophenylboronic acid: Contains a single chlorine substituent, offering different reactivity and selectivity in chemical reactions.
2,4-Dichlorophenylboronic acid: Similar to the compound but lacks the cyclopentyloxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyloxy group, which can influence its chemical behavior and applications .
Propriétés
IUPAC Name |
(2,4-dichloro-5-cyclopentyloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BCl2O3/c13-9-6-10(14)11(5-8(9)12(15)16)17-7-3-1-2-4-7/h5-7,15-16H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDLUZMLHLCHJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OC2CCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BCl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681691 |
Source


|
| Record name | [2,4-Dichloro-5-(cyclopentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256354-90-1 |
Source


|
| Record name | Boronic acid, B-[2,4-dichloro-5-(cyclopentyloxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,4-Dichloro-5-(cyclopentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
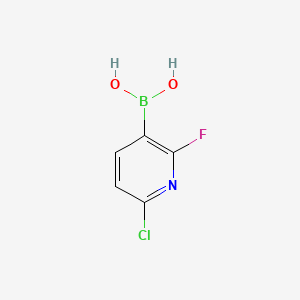
![8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B567482.png)
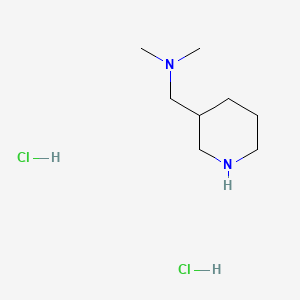
![7-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B567486.png)
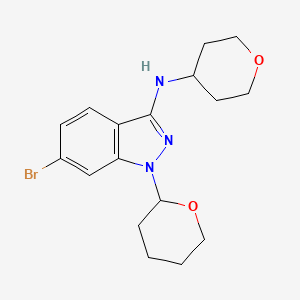
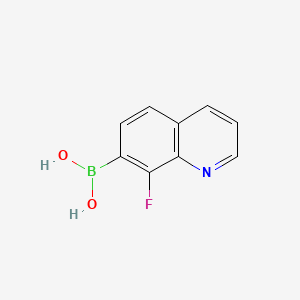
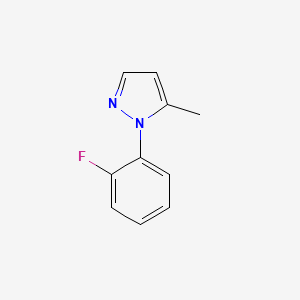
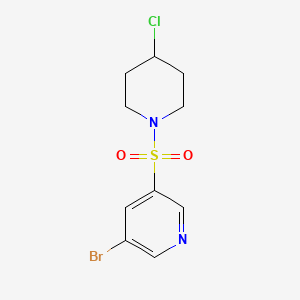
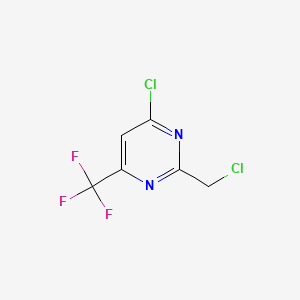
![N-([4-(4-BROMOPHENYL)OXAN-4-YL]METHYL)CYCLOPROPANAMINE](/img/new.no-structure.jpg)
